molecular formula C18H17BrN4 B3476372 6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine

6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine

Cat. No.: B3476372
M. Wt: 369.3 g/mol
InChI Key: GTHUJOLFLLKBES-UHFFFAOYSA-N
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Description

6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine typically involves multiple steps, starting from anthranilic acid. The process includes acylation, bromination, hydrolysis, ring formation, and substitution reactions . For instance, anthranilic acid can be acylated and then brominated to introduce the bromo group. Subsequent hydrolysis and cyclization steps form the quinazoline ring, followed by substitution with 4-pyrrolidin-1-ylphenylamine .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often utilize phase-transfer catalysis and microwave-assisted reactions to enhance reaction efficiency and yield . These methods allow for the large-scale synthesis of compounds with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can yield various quinazoline derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine involves its interaction with molecular targets such as receptor tyrosine kinases. These interactions can inhibit cell growth and induce apoptosis in cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

What sets 6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for further development in therapeutic applications .

Properties

IUPAC Name

6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4/c19-13-3-8-17-16(11-13)18(21-12-20-17)22-14-4-6-15(7-5-14)23-9-1-2-10-23/h3-8,11-12H,1-2,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHUJOLFLLKBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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